2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-
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Overview
Description
2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy- typically involves the diazotization of 4-chloro-2-(trifluoromethyl)aniline followed by coupling with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid group or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can yield amines .
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy- exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
- 4-Chloro-2-(trifluoromethyl)aniline
Uniqueness
What sets 2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy- apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical behavior .
Properties
CAS No. |
3836-78-0 |
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Molecular Formula |
C17H11ClF3N3O4S |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H11ClF3N3O4S/c18-9-2-4-13(11(6-9)17(19,20)21)23-24-16-12(22)3-1-8-5-10(29(26,27)28)7-14(25)15(8)16/h1-7,25H,22H2,(H,26,27,28) |
InChI Key |
QUNVBZBEOIMRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F)N |
Origin of Product |
United States |
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